5-bromo-2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a benzamide core substituted with bromine, chlorine, and a cyclopropyl group attached to a pyrrolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the halogenation of a benzamide precursor to introduce the bromine and chlorine substituents. This can be achieved using reagents such as bromine and thionyl chloride under controlled conditions .
The cyclopropyl group can be introduced through a cyclopropanation reaction, where a suitable precursor is treated with a cyclopropylating agent. The final step involves the formation of the pyrrolidinone ring, which can be achieved through a cyclization reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidinone ring and the benzamide core.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound .
Scientific Research Applications
5-Bromo-2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
5-Bromo-2-chloro-N-isopropylbenzamide: Differing by the presence of an isopropyl group instead of a cyclopropyl group.
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Featuring a pyrimidine ring instead of a benzamide core.
5-Bromo-2-chloropyridine: Lacking the amide and pyrrolidinone functionalities.
Uniqueness
The uniqueness of 5-bromo-2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrClN2O2/c15-8-1-4-12(16)11(5-8)14(20)17-9-6-13(19)18(7-9)10-2-3-10/h1,4-5,9-10H,2-3,6-7H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPMYJMVXSRNSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.